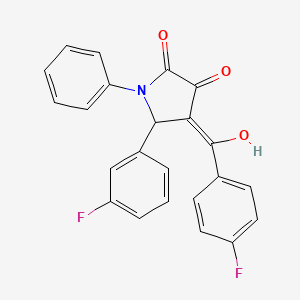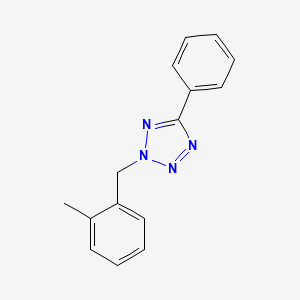![molecular formula C21H24N2O2 B5399191 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide](/img/structure/B5399191.png)
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the class of piperidine compounds and has been studied for its various biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide is not fully understood. However, it has been proposed that 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide acts by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines and oxidative stress. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been shown to activate the Nrf2/ARE pathway, which is a cellular signaling pathway that regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been found to have analgesic effects in animal models of pain. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been shown to protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
実験室実験の利点と制限
One advantage of using 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide in lab experiments is that it has been extensively studied for its potential therapeutic applications. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, which make it a promising candidate for the development of new drugs. Additionally, 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been found to be relatively safe and well-tolerated in animal studies.
One limitation of using 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular pathways involved in the biological effects of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide. Additionally, the pharmacokinetics and pharmacodynamics of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide need to be further studied to determine the optimal dosage and administration route for therapeutic use.
将来の方向性
For the study of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide include further investigation of its molecular pathways and potential therapeutic applications.
合成法
The synthesis of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide involves the reaction of 4-biphenylcarboxylic acid with piperidine and propionyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide in a pure form.
科学的研究の応用
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been found to have analgesic effects in animal models of pain. Additionally, 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
3-[3-(4-phenylbenzoyl)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c22-20(24)12-14-23-13-4-7-19(15-23)21(25)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXVKWBAIKRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)N)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5399111.png)
![1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5399124.png)
![methyl 4-({3-[3-(1-adamantylamino)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B5399130.png)
![allyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399131.png)
![3-(5-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5399139.png)
![4-benzyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5399143.png)
![ethyl 1-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5399145.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5399150.png)
![3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5399156.png)
![3-[(2-fluorobenzyl)thio]-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5399163.png)

![ethyl 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399179.png)

